![molecular formula C23H42O2Sn B12542246 Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane CAS No. 656836-55-4](/img/structure/B12542246.png)
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is an organotin compound with the molecular formula C23H42O2Sn. This compound is characterized by the presence of a tin atom bonded to a tributyl group and a (1S)-1-(methoxymethoxy)-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane typically involves the reaction of tributylstannyl lithium with (1S)-1-(methoxymethoxy)-3-phenylpropyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The compound is then purified using techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl[(methoxymethoxy)methyl]stannane
- Tributyl[(1S,2E)-1-(methoxymethoxy)-2-buten-1-yl]stannane
Uniqueness
Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the (1S)-1-(methoxymethoxy)-3-phenylpropyl group differentiates it from other organotin compounds, making it suitable for specialized applications in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
656836-55-4 |
|---|---|
Molekularformel |
C23H42O2Sn |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
tributyl-[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane |
InChI |
InChI=1S/C11H15O2.3C4H9.Sn/c1-12-10-13-9-5-8-11-6-3-2-4-7-11;3*1-3-4-2;/h2-4,6-7,9H,5,8,10H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ASCDNKICEGWISZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)[C@@H](CCC1=CC=CC=C1)OCOC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
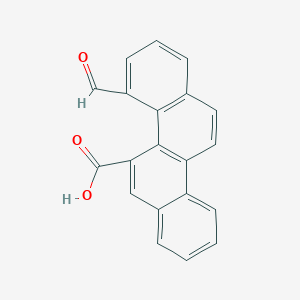
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)

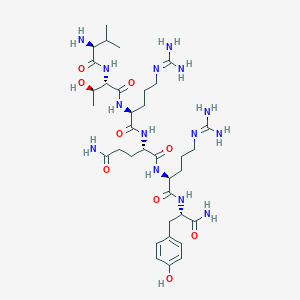
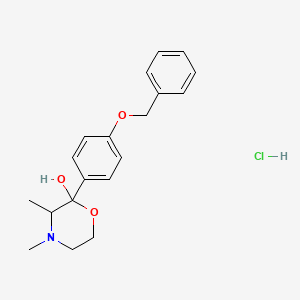
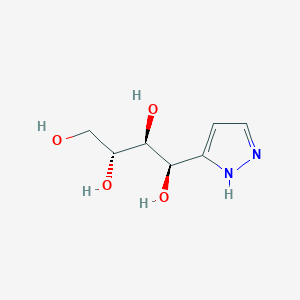
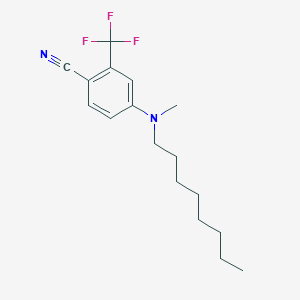

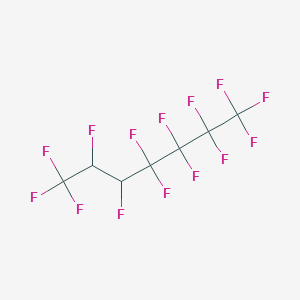
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
